molecular formula C18H12Br2 B1662105 3,3''-Dibromo-1,1':2',1''-terphenyl CAS No. 95918-90-4

3,3''-Dibromo-1,1':2',1''-terphenyl

Cat. No. B1662105
CAS RN: 95918-90-4
M. Wt: 388.1
InChI Key: GZOLRAQBGRLGHQ-UHFFFAOYSA-N
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Description

3,3’‘-Dibromo-1,1’:2’,1’‘-terphenyl is a chemical compound with the molecular formula C18H12Br2 . It is also known by other names such as 3,3’'-Dibromo-m-terphenyl and 1,3-Bis(3-bromophenyl)benzene .


Molecular Structure Analysis

The molecular structure of 3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl consists of three phenyl rings connected in a linear fashion, with bromine atoms attached to the outer phenyl rings .


Physical And Chemical Properties Analysis

3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl is a solid at 20 degrees Celsius . It has a molecular weight of 388.10 .

Scientific Research Applications

Organometallic Chemistry

  • The compound is used in the synthesis of novel organometallic complexes. For instance, it has been involved in forming a unique uranium(III) arene complex with an unsupported U–Fe bond, showcasing potential applications in organometallic chemistry (Fortier et al., 2017).

Molecular Self-Assembly

  • It serves as a building block in the self-assembly of molecular fractals, such as Sierpiński triangles, on surfaces. This application is significant in nanotechnology and surface chemistry (Shang et al., 2015).

Polymer Synthesis

  • 3,3''-Dibromo-1,1':2',1''-terphenyl is utilized in polymer chemistry, particularly in the synthesis of various polymeric structures. It has been used to generate new polymeric materials with specific properties, demonstrating its role in advancing polymer science (Lee et al., 2009).

Optoelectronic and Nonlinear Optical Properties

  • The compound has been studied for its optoelectronic and third-order nonlinear optical properties. This research is pivotal in developing new materials for optoelectronic applications, such as in lasers and photonic devices (Adeel et al., 2021).

Surface Chemistry

  • It has applications in surface chemistry, especially in the study of surface-supported Ullmann coupling reactions. This application is crucial in the field of surface science and catalysis (Wang et al., 2011).

Organic Light-Emitting Diodes (OLEDs)

  • The compound is utilized in the development of materials for OLEDs. It has shown potential in creating high-efficiency OLEDs, which is a significant advancement in display technology (Shih et al., 2015).

properties

IUPAC Name

1,2-bis(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-15-7-3-5-13(11-15)17-9-1-2-10-18(17)14-6-4-8-16(20)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOLRAQBGRLGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729561
Record name 1~3~,3~3~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3''-Dibromo-1,1':2',1''-terphenyl

CAS RN

95918-90-4
Record name 1~3~,3~3~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Skobridis, V Theodorou… - … Section E: Structure …, 2013 - scripts.iucr.org
The asymmetric unit of the title compound, C44H30O2, contains two independent molecules in which the terminal rings of the terphenyl element are inclined at angles of 36.3 (1) and …
Number of citations: 8 scripts.iucr.org
K Togashi, S Nomura, N Yokoyama… - Journal of Materials …, 2012 - pubs.rsc.org
Triphenylene-based electron transport materials (ETMs), designated Bpy-TP1-4, with a coplanar molecular structure and a large electron affinity were designed and synthesized for use …
Number of citations: 101 pubs.rsc.org
富樫和法 - 2013 - catalog.lib.kyushu-u.ac.jp
In recent years, organic light-emitting diodes (OLEDs) have been attracting considerable attention because of their great potential for use in practical applications such as flat panel …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp

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